8-nitropyren-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitropyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-4-10-2-1-9-3-7-13(17(19)20)11-5-6-12(14)16(10)15(9)11/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGKMNLLUKFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169546 | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-29-2 | |
| Record name | 8-Hydroxy-1-nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitropyren-8-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDS2X4RYM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Occurrence of 8 Nitropyren 1 Ol
Abiotic Formation Pathways
Abiotic formation refers to the creation of 8-nitropyren-1-ol through non-living chemical and physical processes, primarily occurring in the environment. These pathways involve the transformation of other polycyclic aromatic hydrocarbons (PAHs) and their derivatives through atmospheric and photochemical reactions.
Photochemical Transformation of Dinitropyrene (B1228942) Isomers (e.g., 1,8-Dinitropyrene) in Environmental Media
Scientific studies have demonstrated that this compound can be formed through the photodegradation of dinitropyrene isomers. Specifically, the principal photodecomposition product of 1,8-dinitropyrene (B49389) (1,8-DNP) has been identified as 1-nitropyren-8-ol, an alternative name for this compound. This transformation occurs when dinitropyrenes, which are present in environmental media like airborne particulate matter, are exposed to light. The proposed mechanism for this conversion involves a nitro-nitrite rearrangement, a common photochemical reaction for nitroaromatic compounds.
Atmospheric Reactions Involving Parent Polycyclic Aromatic Hydrocarbons and Nitrogen Oxides Leading to Hydroxylated Nitropyrenes
The atmospheric formation of hydroxylated nitropyrenes, including this compound, is predominantly a secondary process. It begins with the reaction of parent PAHs, such as pyrene (B120774), with atmospheric nitrogen oxides (NOx), often initiated by hydroxyl (OH) or nitrate (B79036) (NO₃) radicals. This leads to the formation of nitropyrenes, with 1-nitropyrene (B107360) (1-NP) being a major product.
Biogenic and Metabolic Formation Mechanisms
In addition to environmental formation, this compound is also produced as a metabolite in biological systems, particularly in mammals, following exposure to 1-nitropyrene.
Mammalian Metabolism of 1-Nitropyrene to this compound (also known as 1-nitropyren-8-ol or 8-hydroxy-1-nitropyrene)
When 1-nitropyrene enters the body, it is subjected to metabolic processes aimed at detoxification and excretion. A key step in this process is oxidation, which can lead to the formation of several hydroxylated metabolites, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and this compound. nih.govhealtheffects.orgresearchgate.net These metabolites have been identified in in vivo studies in rats and are considered significant products of 1-NP metabolism. researchgate.net
The primary enzymes responsible for the C-oxidation (hydroxylation) of 1-nitropyrene in mammals belong to the cytochrome P450 (CYP) superfamily. nih.govnih.gov These heme-containing monooxygenases catalyze the insertion of an oxygen atom into the pyrene ring structure, converting 1-NP into its various hydroxylated forms. This enzymatic action is a critical component of phase I metabolism for xenobiotic compounds.
Research has identified several specific human CYP isoforms that participate in the metabolism of 1-nitropyrene, with varying efficiencies and product selectivities. nih.govnih.govresearchgate.net
CYP3A4 and CYP3A3 : Studies using human P450 forms expressed in cell cultures found that CYP3A3 and CYP3A4 showed significant activity in the C-oxidation of 1-nitropyrene. nih.gov The main product formed by these enzymes was 1-nitropyren-3-ol, with a mixture of 1-nitropyren-6-ol and this compound being produced in smaller quantities. nih.gov
CYP2A13 and CYP2E1 : Theoretical calculations using molecular dynamics simulations have identified CYP2A13 and CYP2E1 as important enzymes in 1-NP metabolism due to their high binding affinity for the compound. nih.govresearchgate.net These studies predicted that 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are the major hydroxylated metabolites formed through this pathway. nih.govacs.org Experimental assays have also shown that CYP2A13 can efficiently oxidize 1-nitropyrene. researchgate.netnih.gov
CYP1A1 and CYP1B1 : These isoforms are also known to be involved in the metabolism of PAHs and their derivatives. They have been shown to oxidize 1-nitropyrene to form mono- and di-oxygenated products. nih.gov
CYP1A2 : This enzyme has been implicated in the metabolic activation of 1-nitropyrene to mutagenic metabolites, though its role in forming specific hydroxylated products like this compound is part of a broader metabolic profile. nih.govacs.org
The involvement and product distribution of these CYP isoforms in the hydroxylation of 1-nitropyrene are summarized in the table below.
| CYP Isoform | Major Hydroxylated Metabolites of 1-Nitropyrene |
| CYP3A4 / CYP3A3 | 1-Nitropyren-3-ol (principal); mixture of 1-nitropyren-6-ol and this compound (minor). nih.gov |
| CYP2A13 / CYP2E1 | 6-Hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene identified as major products. nih.govresearchgate.netacs.org |
| CYP1A1 / CYP1B1 | Capable of oxidizing 1-nitropyrene to various mono- and di-oxygenated products. nih.gov |
Microbial and Plant Biotransformation Processes
Microorganisms and plants possess enzymatic machinery capable of transforming 1-nitropyrene, potentially leading to the formation of this compound, although the specific pathways can differ from those in mammals.
Enzymatic Pathways in Microbial Degradation and Conversion
Certain fungi have demonstrated the ability to hydroxylate 1-nitropyrene. The fungus Cunninghamella elegans metabolizes 1-nitropyrene to form glucoside conjugates of both 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene. nih.govnih.gov This indicates that fungal enzyme systems can directly oxidize the aromatic ring of 1-nitropyrene at the C-6 and C-8 positions. The resulting hydroxylated metabolites are then conjugated with glucose, a common detoxification pathway in many organisms. nih.govnih.gov
Bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) often involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols. oup.com While some Mycobacterium species can degrade 1-nitropyrene, the primary identified metabolites are often dihydrodiols rather than the phenolic this compound. oup.comasm.org Monooxygenase enzymes are also involved in the microbial metabolism of aromatic compounds and could potentially play a role in the hydroxylation of 1-nitropyrene. researchgate.netmdpi.com
Table 2: Microbial Metabolism of 1-Nitropyrene
| Organism | Metabolic Pathway | Key Metabolites |
|---|---|---|
| Cunninghamella elegans | Hydroxylation and Glucoside Conjugation | Glucoside conjugates of 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene nih.govnih.gov |
| ***Mycobacterium* spp.** | Dioxygenation | cis-dihydrodiols oup.comasm.org |
Metabolic Conversion in Plant Cell Cultures
Plants have developed complex metabolic pathways to detoxify a wide range of xenobiotics, including pollutants like PAHs. nih.gov The metabolism of foreign compounds in plants typically occurs in three phases. Phase I involves the introduction of functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 monooxygenases. nih.gov This initial step increases the reactivity and water solubility of the compound.
While specific studies detailing the conversion of 1-nitropyrene to this compound in plant cell cultures are limited, the existing knowledge of plant xenobiotic metabolism suggests that such a transformation is plausible. Plant P450 enzymes are known to catalyze hydroxylation reactions on a variety of aromatic compounds. researchgate.net Following hydroxylation in Phase I, the resulting this compound would likely undergo Phase II metabolism, where it is conjugated with endogenous molecules such as sugars (glycosylation) to further increase its solubility and facilitate sequestration or detoxification. nih.gov
Research on the biotransformation of nitro-polycyclic aromatic compounds by extracts from vegetables and fruits has demonstrated the ability of plant enzymes to reduce the nitro group to form corresponding hydroxylamines or amines. nih.gov Although this represents a different transformation pathway (nitroreduction rather than ring hydroxylation), it confirms that plant cells possess enzymes capable of metabolizing nitro-PAHs.
Analytical Methodologies for the Detection and Quantification of 8 Nitropyren 1 Ol
Advanced Chromatographic Techniques
Chromatography is the cornerstone of 8-nitropyren-1-ol analysis, providing the necessary separation from interfering substances present in samples such as urine, plasma, or environmental extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, each offering distinct advantages when paired with appropriate detectors.
High-Performance Liquid Chromatography (HPLC) coupled with Specialized Detection Systems (e.g., Fluorescence, Chemiluminescence)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Its effectiveness is significantly enhanced by the use of specialized and highly sensitive detectors.
Fluorescence Detection: HPLC with fluorescence detection (HPLC-FLD) is a sensitive method for determining nitropyrene metabolites. While direct fluorescence detection of this compound can be performed, a more sensitive approach involves the reduction of the nitro group to a highly fluorescent amino group. For the related compound 1-nitropyrene (B107360), this methodology has proven effective, utilizing a column-switching system to remove interferences and a deuterated internal standard to ensure precision. nii.ac.jpnih.gov This approach achieves very low detection limits, making it suitable for analyzing samples with trace amounts of the analyte, such as those collected by personal air samplers. nii.ac.jpnih.gov The high sensitivity and selectivity of fluorescence detectors, especially when optimized for specific excitation and emission wavelengths, make this a powerful tool. hplc.euingenieria-analitica.com
Chemiluminescence Detection: HPLC coupled with chemiluminescence (CL) detection offers exceptional sensitivity for the analysis of this compound. researchgate.net One established method involves the online reduction of hydroxylated nitropyrenes, including this compound (also referred to as 8-hydroxy-1-nitropyrene or 8-OHNP), to their corresponding amino derivatives. These derivatives are then detected using a peroxyoxalate chemiluminescence system. researchgate.net This technique has demonstrated extremely low detection limits, reaching the femtomole level, which is critical for detecting the minute concentrations typically found in biological samples. researchgate.net For instance, a detection limit of 5 fmol per injection for 8-OHNP has been reported. researchgate.net
| Technique | Detector | Key Features | Reported Detection Limit (for this compound or related compounds) |
|---|---|---|---|
| HPLC | Fluorescence (FLD) | Requires reduction of nitro group to fluorescent amino group for highest sensitivity. Use of column-switching and internal standards enhances precision. nii.ac.jpnih.gov | 0.32 fmol/injection (for 1-nitropyrene) nii.ac.jpnih.gov |
| HPLC | Chemiluminescence (CL) | Online reduction to amino derivatives followed by peroxyoxalate CL detection. researchgate.net Highly sensitive and selective. | 5 fmol/injection (for 8-hydroxy-1-nitropyrene) researchgate.net |
Gas Chromatography (GC) with Mass Spectrometry (MS) for Complex Matrices
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical tool renowned for its high resolution and definitive identification capabilities. tdi-bi.comresearchgate.net For semi-volatile compounds like nitrated polycyclic aromatic hydrocarbons (PAHs), GC-MS provides excellent separation and structural information. researchgate.net
However, the analysis of polar compounds such as this compound by GC often requires a derivatization step to increase their volatility and thermal stability. This process involves chemically modifying the hydroxyl group to a less polar, more volatile functional group. While specific derivatization procedures for this compound are not extensively detailed in readily available literature, methods developed for other phenolic compounds are applicable.
Once derivatized, the compound can be effectively separated on a capillary GC column and detected by the mass spectrometer. Operating the MS in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by focusing on characteristic ions of the target analyte, allowing for quantification even in the presence of a complex sample matrix. tdi-bi.comresearchgate.net The high selectivity of tandem mass spectrometry (GC-MS/MS) can further reduce matrix effects and improve detection accuracy. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological and Environmental Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable technique for bioanalytical and environmental studies due to its superior sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.govmdpi.com This method is particularly well-suited for analyzing polar metabolites like this compound in complex biological matrices such as urine. nih.govau.dkusask.ca
The LC system separates this compound from other urinary components. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The tandem mass spectrometer then allows for highly specific detection through multiple reaction monitoring (MRM). In this mode, a specific parent ion of this compound is selected and fragmented, and only a specific product ion is monitored for quantification. This process provides two levels of mass selectivity, significantly reducing background noise and matrix interference, which is a common challenge in urine analysis. nih.govresearchgate.net The development of LC-MS/MS methods for other urinary hydroxylated PAHs has demonstrated good accuracy, reproducibility, and the ability to process large batches of samples with relatively short run times. nih.gov
| Technique | Key Features | Typical Application |
|---|---|---|
| GC-MS | High resolution and definitive identification. Often requires derivatization for polar analytes. researchgate.net Selective Ion Monitoring (SIM) mode for enhanced sensitivity. tdi-bi.com | Environmental samples (e.g., air particulate matter). |
| LC-MS/MS | High sensitivity and specificity without derivatization. nih.gov Multiple Reaction Monitoring (MRM) minimizes matrix effects. researchgate.net Ideal for polar metabolites. | Biological samples (e.g., urine for biomonitoring). nih.govusask.ca |
Method Validation and Quality Control Protocols for Quantitative Analysis
To ensure the reliability and accuracy of quantitative data, analytical methods for this compound must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netgavinpublishers.com Key validation parameters, as recommended by international guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). researchgate.netikev.orgresearchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples with known concentrations of this compound and calculating the percent recovery. researchgate.netresearchgate.net
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels (repeatability and intermediate precision). researchgate.net
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. gavinpublishers.com
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com
Quality control (QC) protocols are implemented in routine analysis to ensure the continued performance of the validated method. This involves the regular analysis of QC samples, such as blanks, calibration standards, and matrix-matched samples with known concentrations of this compound, to monitor the method's accuracy and precision over time.
Application of Certified Reference Materials (SRMs) and Isotopically Labeled Internal Standards in Analytical Research
The use of standards is fundamental to achieving accurate and traceable analytical measurements. Certified Reference Materials (SRMs) and internal standards play critical roles in the quantitative analysis of this compound.
Certified Reference Materials (SRMs): SRMs are highly characterized materials with certified concentrations of specific analytes. nist.gov They are used to validate analytical methods and assess laboratory performance. While an SRM specifically for this compound may not be readily available, SRMs for the parent compound, 1-nitropyrene, exist (e.g., SRM 1587, which contains 1-nitropyrene in methanol). nist.govscientificlabs.co.uk These can be used to ensure the accuracy of the extraction and analysis of the broader class of nitrated PAHs.
Isotopically Labeled Internal Standards: An internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. medchemexpress.comnih.govresearchgate.net The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium (B1214612) or carbon-13 labeled this compound). nih.govscispace.comcrimsonpublishers.com SIL internal standards are chemically identical to the analyte and thus behave similarly during sample preparation, chromatography, and ionization in mass spectrometry. nih.govresearchgate.net This co-elution allows them to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement, thereby significantly improving the accuracy and precision of the quantification. nih.govscispace.com For instance, deuterated 1-nitropyrene (1-NP-d9) has been successfully used as an internal standard in the HPLC-fluorescence analysis of 1-nitropyrene, leading to high precision in the assay. nii.ac.jp When a specific SIL standard for this compound is unavailable, a labeled analogue of a closely related compound may be used, though this is a less ideal but often necessary practice. nih.gov
Environmental Fate, Transport, and Degradation of 8 Nitropyren 1 Ol
Photodegradation Kinetics and Mechanisms in Atmospheric and Aqueous Environments
Influence of Environmental Parameters on Phototransformation Rates (e.g., Solvent Effects, Oxygen Presence, Water Content)
Specific data on how environmental parameters such as solvent effects, oxygen presence, and water content influence the phototransformation rates of 8-nitropyren-1-ol were not found. Research on the photodegradation of other nitro-PAHs, such as 1-nitropyrene (B107360), has shown that solvent type significantly affects quantum yields and product formation. nih.govresearchgate.net The presence of water can reduce the photodegradation yield of 1-nitropyrene. nih.gov However, these findings cannot be directly extrapolated to this compound without specific studies on the compound itself.
Characterization and Identification of Photodegradation Intermediates and Secondary Products
While this compound itself is identified as a photodecomposition product of 1,8-dinitropyrene (B49389), detailed information on the subsequent photodegradation intermediates and secondary products formed from this compound was not available. uni.lu Studies on the photodegradation of 1-nitropyrene have identified various photoproducts, including hydroxylated nitropyrenes and pyrenediones, suggesting complex degradation pathways for nitro-PAHs. nih.gov
Biological Degradation Processes and Pathways
Information specifically on the biological degradation processes and pathways of this compound is limited. While the microbial degradation of various nitroaromatic compounds and PAHs has been studied, specific pathways for this compound were not detailed in the search results. nih.govnih.govmdpi.comresearchgate.netagriscigroup.uscaister.commdpi.compjoes.com 8-hydroxy-1-nitropyrene (this compound) is mentioned as a human metabolite of 1-nitropyrene, indicating that enzymatic transformation can occur in biological systems. nih.gov
Bioremediation Potential and Microbial Degradation Studies
Direct studies evaluating the bioremediation potential or detailing microbial degradation studies specifically for this compound were not found. Research on the bioremediation of other nitroaromatic compounds and PAHs indicates that certain microorganisms, including bacteria and fungi, possess the metabolic capabilities to degrade these pollutants. nih.govmdpi.comresearchgate.netagriscigroup.uscaister.commdpi.compjoes.comnih.gov For instance, Mycobacterium species have been studied for their ability to metabolize 1-nitropyrene. nih.gov However, the applicability of these findings to the microbial degradation of this compound requires specific investigation.
Enzymatic Degradation in Various Environmental Compartments
Specific enzymatic degradation pathways for this compound in various environmental compartments were not detailed in the search results. The enzymatic degradation of organic pollutants by microorganisms is a known process, involving enzymes that target specific chemical bonds. agriscigroup.uscaister.com Given that this compound is a hydroxylated nitro-PAH, enzymatic reactions similar to those involved in the degradation of related compounds might be hypothesized, but specific studies are needed to confirm these pathways for this compound.
Molecular and Cellular Mechanisms Involving 8 Nitropyren 1 Ol in Biological Systems
Interactions with Cellular Signaling Pathways and Enzyme Induction (e.g., Aryl Hydrocarbon Receptor)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of a variety of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450s. nih.govnih.gov Pyrene (B120774) and its derivatives, including 1-nitropyrene (B107360), have been shown to act as agonists of the AhR. nih.gov Activation of the AhR by these compounds can lead to the induction of downstream target genes like CYP1A1 and CYP1B1. nih.gov
This interaction is significant as the induction of these enzymes can, in turn, alter the metabolism of 1-nitropyrene itself, potentially shifting the balance between detoxification and activation pathways. For instance, the induction of certain P450s can enhance the C-oxidation of 1-nitropyrene, leading to an increased formation of hydroxylated metabolites like 8-nitropyren-1-ol and promoting detoxification. nih.gov Pre-treatment of HepG2 cells with a potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), resulted in a dramatic increase in the formation of 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.gov
Comparative Metabolic Studies in Different Biological Models (e.g., HepG2 Cells, Newborn Mice, Human Liver Microsomes, Rabbit Liver Microsomes)
The metabolism of 1-nitropyrene, including the formation of this compound, exhibits significant variability across different biological models, reflecting species-specific and tissue-specific differences in enzyme expression and activity.
HepG2 Cells: In the human hepatoblastoma cell line HepG2, 1-nitropyrene is metabolized through both nitroreduction and C-oxidation pathways. nih.gov In uninduced cells, nitroreduction to 1-aminopyrene (B158619) is the principal route. However, upon induction with TCDD, C-oxidation, leading to the formation of 1-nitropyren-6-ol and 1-nitropyren-8-ol, becomes the predominant metabolic pathway. nih.gov
Newborn Mice: Studies in newborn mice have identified 1-nitropyren-8-ol as one of the ethyl acetate-soluble metabolites of 1-nitropyrene, alongside 1-aminopyrene, trans-4,5-dihydro-4,5-dihydroxy-1-nitropyrene, 1-nitropyren-3-ol, and 1-nitropyren-6-ol. nih.govpsu.edu The metabolic capacity of 1-day-old mice to metabolize 1-nitropyrene was found to be greater than that of 8 and 15-day-old mice. nih.govpsu.edu
Human Liver Microsomes: Human liver microsomes are capable of metabolizing 1-nitropyrene to produce ring-oxidized metabolites. nih.gov However, studies have indicated that in humans, P450 3A4 is a key enzyme in the metabolism of 1-nitropyrene, primarily forming 3-hydroxy-1-nitropyrene. nih.gov This is in contrast to other species where the formation of 6- and 8-hydroxy metabolites is more dominant. nih.gov
Rabbit Liver Microsomes: In rabbit liver microsomes, the metabolism of 1-nitropyrene also yields C-oxidation products. nih.gov The profile of these metabolites can be influenced by pretreatment with different inducers. For example, treatment with Aroclor-1254 or ethanol (B145695) favors the formation of 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.gov Purified rabbit P450 isozymes have shown that form 3b is highly active in metabolizing 1-nitropyrene, with a significant portion of the metabolites being 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.gov
Interactive Data Table: Metabolism of 1-Nitropyrene in Different Biological Models
| Biological Model | Key Findings Related to this compound Formation | Reference(s) |
| HepG2 Cells | This compound is a C-oxidation product. Its formation, along with 1-nitropyren-6-ol, is significantly increased upon induction with TCDD, shifting metabolism from nitroreduction to detoxification. | nih.gov |
| Newborn Mice | 1-nitropyren-8-ol is identified as a metabolite of 1-nitropyrene. | nih.govpsu.edu |
| Human Liver Microsomes | While ring-oxidized metabolites are formed, P450 3A4 primarily produces 3-hydroxy-1-nitropyrene, with 6- and 8-hydroxy metabolites being less prominent compared to other species. | nih.govnih.gov |
| Rabbit Liver Microsomes | Induction with Aroclor-1254 or ethanol enhances the formation of 1-nitropyren-6-ol and 1-nitropyren-8-ol. P450 isozyme 3b is a major contributor to the formation of these metabolites. | nih.gov |
Future Research Directions and Methodological Advancements for 8 Nitropyren 1 Ol Studies
Development of Novel Analytical Approaches for Enhanced Sensitivity, Specificity, and High-Throughput Analysis
The accurate detection and quantification of 8-nitropyren-1-ol and its related metabolites in complex biological and environmental matrices are paramount for exposure assessment and toxicological studies. While current methods have provided valuable insights, future efforts will focus on developing analytical techniques with even greater sensitivity, specificity, and efficiency.
High-performance liquid chromatography (HPLC) coupled with advanced detection systems is a cornerstone of this research. The use of peroxyoxalate chemiluminescence (CL) detection, for instance, has demonstrated high sensitivity for hydroxylated 1-nitropyrene (B107360) metabolites, including 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene. researchgate.net This method involves post-column reduction of the nitro group to an amino group, which can then be detected with high sensitivity by the CL system. researchgate.net Detection limits in the femtomole range have been achieved, showcasing the potential for detecting trace amounts in real-world samples. researchgate.net
Further advancements are anticipated with the increasing use of tandem mass spectrometry (LC-MS/MS). core.ac.ukresearchgate.net This technique offers exceptional specificity by identifying compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov Optimization of ionization sources, such as atmospheric pressure chemical ionization (APCI), and mass analyzer parameters can significantly improve the detection limits for 1-nitropyrene and its metabolites. nih.gov The development of high-throughput methods will be critical for analyzing large numbers of samples in epidemiological studies. This can be achieved through automation of sample preparation steps and the use of faster chromatography techniques.
Table 1: Advanced Analytical Techniques for this compound and Related Metabolites
| Analytical Technique | Detection Method | Key Advantages | Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemiluminescence (CL) | High sensitivity, selective for amino derivatives | Quantification of hydroxylated metabolites in biological samples researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometry (MS) | High specificity, structural elucidation, low detection limits | Identification and quantification in complex matrices like urine and diesel soot core.ac.ukresearchgate.netnih.gov |
Advanced Computational Modeling and Simulation of Metabolic and Environmental Transformation Pathways
Computational modeling has emerged as a powerful tool for predicting the metabolic fate and environmental transformation of xenobiotics like 1-nitropyrene. These in silico approaches complement experimental studies by providing insights into reaction mechanisms and predicting the formation of metabolites, including this compound.
Molecular dynamics simulations and density functional theory are being employed to investigate the metabolic mechanisms of 1-nitropyrene by cytochrome P450 (CYP) enzymes. nih.govnih.gov These models can predict the binding affinities of 1-nitropyrene to different CYP isoforms and calculate the energy barriers for various metabolic reactions, such as epoxidation and hydroxylation. nih.govnih.gov For example, studies have suggested that epoxidation may be a more feasible reaction pathway than hydroxylation for 1-nitropyrene metabolism by certain CYPs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the toxicity and metabolic fate of nitroaromatic compounds. nih.govdergipark.org.trdergipark.org.tr These models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the properties of unstudied compounds. researchgate.net By identifying key molecular descriptors, QSAR studies can help to prioritize compounds for further toxicological testing. nih.gov
In the context of environmental transformation, global atmospheric models are being used to simulate the formation, degradation, and transport of nitropyrenes. researchgate.netacs.org These models incorporate chemical reaction mechanisms, such as nitration of parent polycyclic aromatic hydrocarbons (PAHs) and photodegradation of nitrated products, to predict their atmospheric concentrations and distribution. researchgate.netacs.org
Elucidation of Unidentified Metabolites and Degradation Products in Complex Matrices
While major metabolites of 1-nitropyrene, such as 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene, have been identified, a complete picture of its metabolic and degradation pathways is still lacking. nih.govnih.gov Future research will focus on the identification and characterization of previously unknown metabolites and degradation products in various complex matrices.
The metabolism of 1-nitropyrene can proceed through both nitroreduction and ring oxidation pathways. Nitroreduction can lead to the formation of 1-aminopyrene (B158619), with intermediate products like N-hydroxy-1-aminopyrene and 1-nitrosopyrene. core.ac.uk Ring oxidation, primarily mediated by cytochrome P450 enzymes, results in the formation of phenols, such as this compound, and dihydrodiols. nih.govnih.gov
Environmental degradation of 1-nitropyrene, particularly through photodegradation, can also produce a variety of products. nih.gov Studies have identified compounds such as 1-hydroxypyrene (B14473), various hydroxy-nitropyrenes, and pyrenediones as photoproducts of 1-nitropyrene. nih.gov The identification of these novel metabolites and degradation products is crucial for a comprehensive risk assessment, as they may possess unique toxicological properties. Advanced analytical techniques, particularly high-resolution mass spectrometry, will be instrumental in elucidating the structures of these unknown compounds.
Table 2: Known and Potential Transformation Products of 1-Nitropyrene
| Transformation Pathway | Precursor | Key Products |
|---|---|---|
| Metabolism (Oxidation) | 1-Nitropyrene | 1-Nitropyren-3-ol, 1-Nitropyren-6-ol, this compound, 1-Nitropyrene-4,5-oxide, 1-Nitropyrene-9,10-oxide nih.govnih.govnih.gov |
| Metabolism (Reduction) | 1-Nitropyrene | 1-Nitrosopyrene, N-hydroxy-1-aminopyrene, 1-Aminopyrene core.ac.uk |
| Environmental Degradation (Photodegradation) | 1-Nitropyrene | 1-Hydroxypyrene, 1-Hydroxy-x-nitropyrenes, 1,6-Pyrenedione, 1,8-Pyrenedione nih.gov |
| Environmental Degradation (Biodegradation) | 1-Nitropyrene | 1-Nitropyrene cis-9,10-dihydrodiol, 1-Nitropyrene cis-4,5-dihydrodiol, 1-Aminopyrene nih.gov |
Detailed Investigation of Specific Enzymatic Roles and Regulatory Mechanisms in Biotransformation Processes
The biotransformation of 1-nitropyrene to this compound and other metabolites is a complex process involving a variety of enzymes. A deeper understanding of the specific enzymes involved and the regulatory mechanisms that control their activity is essential for predicting inter-individual differences in metabolism and susceptibility to the toxic effects of 1-nitropyrene.
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a central role in the phase I metabolism of xenobiotics, including 1-nitropyrene. youtube.compharmatutor.org Studies using human P450 forms expressed in cell lines have identified specific isoforms, such as CYP3A4, as being active in the C-oxidation of 1-nitropyrene. nih.gov More recent computational studies have also implicated CYP2A13 and CYP2E1 as important enzymes in its metabolism. nih.govnih.gov Future research should aim to further delineate the roles of these and other CYP isoforms in the formation of this compound and other hydroxylated metabolites.
In addition to the CYPs, other enzymes are involved in the broader biotransformation of 1-nitropyrene. For example, nitroreductases, which can be of both mammalian and microbial origin, are responsible for the reduction of the nitro group. nih.gov The activity of intestinal microflora can significantly contribute to the nitroreduction of 1-nitropyrene. nih.gov Phase II enzymes, such as sulfotransferases and UDP-glucuronosyltransferases, are involved in the conjugation of hydroxylated metabolites, facilitating their excretion. The interplay between these different enzyme systems and the factors that regulate their expression and activity, such as genetic polymorphisms and exposure to other chemicals, are important areas for future investigation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
